Clobenpropit dihydrobromide

Descripción general

Descripción

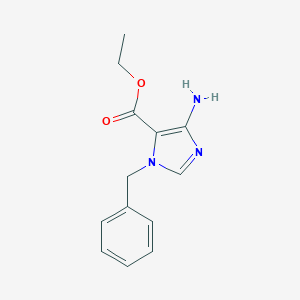

Clobenpropit dihydrobromide is a compound known for its potent antagonistic effects on the histamine H3 receptor (H3R). It has been studied for its potential therapeutic applications due to its ability to modulate histamine levels in the body, which can affect various physiological processes. The compound has also been noted for its affinity to the histamine H4 receptor (H4R), which expands its potential as a dual-activity ligand in pharmacological interventions .

Synthesis Analysis

The synthesis of clobenpropit and its analogues has been achieved through two main synthetic approaches. The first approach (A) involves the use of

Aplicaciones Científicas De Investigación

1. Neuroprotection against Lipopolysaccharide-Induced Cognitive Deficits

- Summary of Application : Clobenpropit (CLO), an antagonist on histamine H3 receptors (HH3R), has been shown to protect NMDA-induced neuronal necrosis in cortical neuronal cell culture from rats . This work explored its potential on lipopolysaccharide (LPS)-induced memory deficits, neuroinflammation, and mitochondrial dysfunction in mice .

- Methods of Application : CLO (1 and 3 mg/kg, p.o.) was treated continually for 30 days, and neurotoxicity was induced by four doses of LPS (250 µg/kg, i.p.) . The radial arm maze (RAM) was used to access memory behaviors .

- Results or Outcomes : CLO treatment reversed the LPS-induced behavioral deficits by a significant reduction in time taken to consume all five bites (TTB), working memory error (WME), and reference memory error (REM) in the REM test . Regarding neuroinflammation, it attenuated the release of COX, TNF-α, and IL-6, and augmented TGF-β1 and IL-10 levels in the brain . Reversal of LPS-induced brain MRCC (I, II, and IV) levels also resulted with CLO treatment .

2. Enhancing Cholinergic Transmission

- Summary of Application : This study examines the potential of clobenpropit, a selective antagonist on histamine H3 receptors on Lipopolysaccharides (LPS)-induced cognitive impairment and neuronal cholinergic deficits in a mouse model .

- Methods of Application : Consecutively 4 doses of LPS (250 μg kg –1, i.p.) were injected on days 22, 23, 24 and 25 of drug treatment in groups of mice to induce cognitive impairment. Clobenpropit (1 and 3 mg kg –1, p.o.) was administrated continuously for 30 days and cognitive behaviours were assessed using Elevated Plus Maze (EPM), Novel Object Recognition (NOR) and Y-maze .

- Results or Outcomes : Clobenpropit reversed the behavioural deficits induced by LPS in behavioural models . Reduction of transfer latency in EPM test, higher exploration time with a novel object as well as improvement of discrimination index in NOR test and enhancement of novel arm performance, as well as the total number of both sessions entries in Y-maze test, were observed in LPS-induced mice . Besides, it reversed the LPS-induced cholinergic deficits in the brain by elevating the ACh levels and reducing AChE activities .

3. Inhibition of NMDA Receptor Channels

- Summary of Application : Clobenpropit dihydrobromide has been shown to inhibit NMDA receptor channels . NMDA receptors are a type of ionotropic glutamate receptor that play a key role in synaptic plasticity and memory function. Inhibition of these receptors can have various effects, including neuroprotection.

4. Antagonist of Histamine H3 Receptors

- Summary of Application : Clobenpropit dihydrobromide is a selective and competitive antagonist of histamine H3 receptors . These receptors are primarily found in the central nervous system and are involved in various neurological processes, including sleep-wake regulation and cognitive function.

3. Inhibition of NMDA Receptor Channels

- Summary of Application : Clobenpropit dihydrobromide has been shown to inhibit NMDA receptor channels . NMDA receptors are a type of ionotropic glutamate receptor that play a key role in synaptic plasticity and memory function. Inhibition of these receptors can have various effects, including neuroprotection.

4. Antagonist of Histamine H3 Receptors

Safety And Hazards

Propiedades

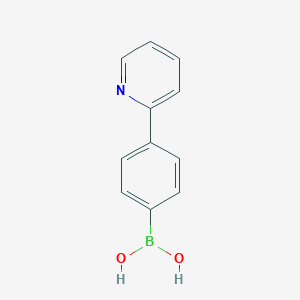

IUPAC Name |

3-(1H-imidazol-5-yl)propyl N'-[(4-chlorophenyl)methyl]carbamimidothioate;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN4S.2BrH/c15-12-5-3-11(4-6-12)8-18-14(16)20-7-1-2-13-9-17-10-19-13;;/h3-6,9-10H,1-2,7-8H2,(H2,16,18)(H,17,19);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJQPEZAVLJZBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C(N)SCCCC2=CN=CN2)Cl.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Br2ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042610 | |

| Record name | Clobenpropit dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clobenpropit dihydrobromide | |

CAS RN |

145231-35-2 | |

| Record name | Clobenpropit dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)